Tetrahydrozoline-d4 Hydrochloride
Description
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-JRWKTVICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-66-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrozoline-d4 Hydrochloride involves the incorporation of deuterium into the Tetrahydrozoline Hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrozoline-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Pharmacological Properties
Tetrahydrozoline is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist. It is commonly used in ophthalmic solutions to relieve redness caused by minor irritations such as smoke, dust, or swimming. The mechanism of action involves the temporary narrowing of blood vessels in the eye, which reduces redness and swelling .
Recent advancements have introduced novel analytical techniques for the detection of tetrahydrozoline and its derivatives. A study highlighted the use of screen-printed carbon electrodes modified with copper oxide/zeolite nanostructures for eco-friendly detection of tetrahydrozoline residues in eye drop samples. This method demonstrated high sensitivity with a limit of detection value of 0.0799 μg/mL .
Table 2: Comparison of Analytical Techniques for Tetrahydrozoline Detection
| Technique | Sensitivity | Specificity | Reference |
|---|---|---|---|
| Screen-Printed Carbon Electrodes | 0.0799 μg/mL | High | |
| Liquid Chromatography | Varies | Moderate | |
| Gas Chromatography | Varies | High |
Toxicological Implications
Tetrahydrozoline has been associated with several cases of toxicity, particularly due to accidental ingestion or misuse. Reports indicate that overdose can lead to severe cardiovascular effects such as bradycardia and hypotension due to central alpha-adrenergic receptor activation . A notable case involved a 76-year-old man who experienced complete heart block after ingesting an excessive amount of tetrahydrozoline .
Case Study: Tetrahydrozoline Toxicity
- Subject : 76-year-old male
- Incident : Ingestion of 120 mL of 0.05% tetrahydrozoline (equivalent to eight bottles of Visine).
- Symptoms : Bradycardia, complete heart block.
- Outcome : Required medical intervention; highlights the need for awareness regarding the potential risks associated with misuse.
Future Research Directions
The unique properties of tetrahydrozoline-d4 Hydrochloride present opportunities for further research into its applications beyond traditional uses. Potential areas include:
- Development of safer formulations with reduced toxicity.
- Exploration of its effects on central nervous system pathways.
- Investigation into its role in drug delivery systems due to its ability to cross the blood-brain barrier rapidly.
Mechanism of Action
Tetrahydrozoline-d4 Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved include the activation of G-protein-coupled receptors (GPCRs) that regulate vascular tone .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Tetrahydrozoline-d4 Hydrochloride belongs to the imidazoline class of α-adrenergic agonists. Below is a comparison with structurally and functionally related compounds:
Key Differences
(a) Deuterated vs. Non-Deuterated Analogs
- Tetrahydrozoline-d4 vs. Tetrahydrozoline: The deuterated form lacks clinical data but is critical for analytical applications due to isotopic labeling. The non-deuterated variant is clinically approved for topical use .
- Tizanidine-d4 vs. Tizanidine: Similar to Tetrahydrozoline-d4, the deuterated Tizanidine is restricted to research, while the non-deuterated form is a therapeutic muscle relaxant .
(b) Mechanistic Differences
- Agonists vs. Antagonists : Unlike Tiodazosin (an α-adrenergic antagonist), Tetrahydrozoline-d4 induces vasoconstriction via receptor activation .
- Receptor Specificity : Brimonidine-d4 targets α2 receptors, whereas Tetrahydrozoline-d4 acts on broader α-adrenergic receptors, leading to varied therapeutic niches .
Critical Observations
- This contrasts with Tizanidine-d4, which shares similar research-only status despite its parent drug’s clinical success .
- Cost Considerations : At $330 per 1 mg, Tetrahydrozoline-d4 is priced comparably to Brimonidine-d4, reflecting its niche analytical role .
Biological Activity
Tetrahydrozoline-d4 Hydrochloride is a deuterated form of Tetrahydrozoline, an imidazoline derivative primarily used as a topical decongestant. This compound exhibits significant biological activity, particularly as an α-adrenoceptor agonist, which has implications for its therapeutic applications and safety profile.
- Molecular Formula : C13H17ClN2
- Molecular Weight : 236.74 g/mol
- Boiling Point : 393.5ºC at 760 mmHg
- Melting Point : 197 °C
Tetrahydrozoline-d4 acts primarily as a selective agonist for the α1-adrenergic receptors. This interaction leads to vasoconstriction in ocular and nasal tissues, alleviating symptoms associated with allergic rhinitis and ocular irritation. The compound also crosses the blood-brain barrier, influencing α2-adrenergic receptors, which can result in effects such as hypotension and bradycardia .
Pharmacodynamics
The pharmacological effects of Tetrahydrozoline-d4 can be summarized as follows:
- Vasoconstriction : Reduces redness in the eyes and nasal congestion.
- Sympathomimetic Effects : Mimics sympathetic nervous system responses, leading to decreased central sympathetic outflow.
- Absorption : Rapidly absorbed when administered topically; oral administration leads to systemic effects due to its ability to cross the blood-brain barrier .
Safety and Toxicity
Tetrahydrozoline-d4 is generally considered safe when used topically. However, there are reports of toxicity, particularly in children following accidental ingestion. The lowest published toxic dose (TDLo) for children is noted at 175 mg/kg . Adverse effects can include sedation, hypotension, and bradycardia, especially in cases of overdose.
Research Findings
Recent studies have explored various aspects of Tetrahydrozoline-d4's biological activity:
- Electrochemical Behavior : A study utilizing screen-printed carbon electrodes modified with copper oxide/zeolite nanostructures demonstrated enhanced detection capabilities for Tetrahydrozoline in biological fluids. The oxidation mechanism involved the nitrogen atom in the imidazoline ring, indicating a complex interaction with the electrode surface .
- Pharmacokinetics : Following ocular administration of Tetrahydrozoline (0.05%), concentrations in serum ranged from 0.068 to 0.380 ng/mL, with a half-life of approximately 6 hours . This rapid absorption underscores its efficacy but also highlights potential risks when misused.
- Case Studies : Clinical observations have noted prolonged cardiovascular effects after unintentional ingestion, emphasizing the need for careful monitoring when administering this compound to vulnerable populations such as children .
Data Table: Summary of Biological Activity and Effects
| Property | Details |
|---|---|
| Mechanism of Action | α1-adrenergic receptor agonist |
| Therapeutic Uses | Decongestant for nasal and ocular symptoms |
| Absorption | Rapidly absorbed; crosses blood-brain barrier |
| Half-life | ~6 hours |
| Toxicity | TDLo in children: 175 mg/kg |
| Common Side Effects | Hypotension, bradycardia, sedation |
Q & A
Q. How should researchers address discrepancies in cytotoxicity data between this compound and its non-deuterated form?
- Answer : Conduct comparative cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines (e.g., HEK293, SH-SY5Y). Use paired t-tests to evaluate significance, and report effect sizes (Cohen’s d). Consider deuterium-induced changes in membrane permeability or metabolic stability as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
